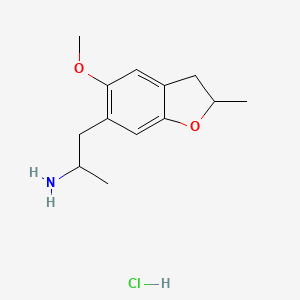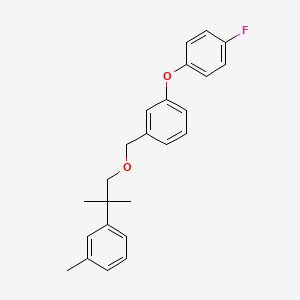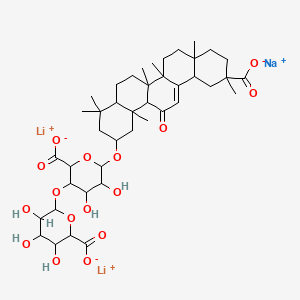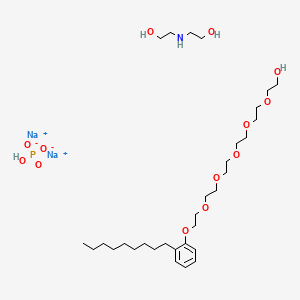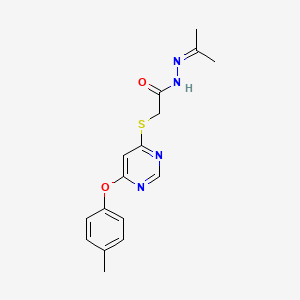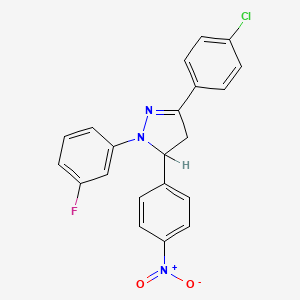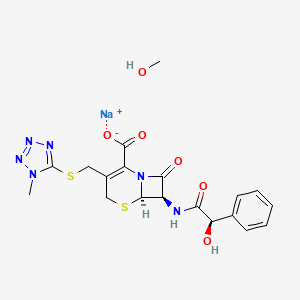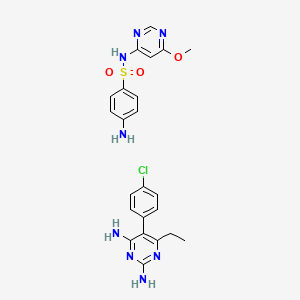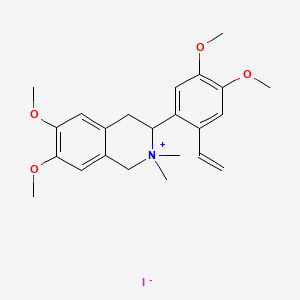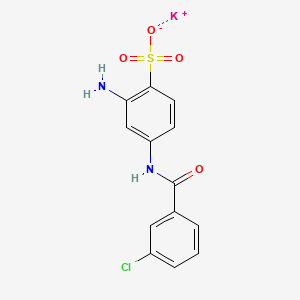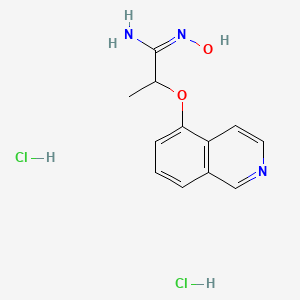
N-Hydroxy-2-(5-isoquinolinyloxy)propanimidamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Isoquinolinyl-5)oxy-2 propionamidoxime chlorhydrate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an isoquinoline ring, which is fused to a propionamidoxime group, and is typically found in its chlorhydrate form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Isoquinolinyl-5)oxy-2 propionamidoxime chlorhydrate involves several steps. One common method includes the reaction of isoquinoline with a suitable halogenated propionamide derivative under basic conditions to form the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods: In an industrial setting, the production of (Isoquinolinyl-5)oxy-2 propionamidoxime chlorhydrate may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or platinum may also be employed to enhance the reaction rate and yield. The final product is typically purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Types of Reactions:
Oxidation: (Isoquinolinyl-5)oxy-2 propionamidoxime chlorhydrate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorhydrate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted isoquinoline derivatives.
Applications De Recherche Scientifique
(Isoquinolinyl-5)oxy-2 propionamidoxime chlorhydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Isoquinolinyl-5)oxy-2 propionamidoxime chlorhydrate involves its interaction with specific molecular targets in the body. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Isoquinoline: A parent compound with a similar structure but lacking the propionamidoxime group.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Pyridine: A simpler aromatic compound with a nitrogen atom in the ring.
Uniqueness: (Isoquinolinyl-5)oxy-2 propionamidoxime chlorhydrate is unique due to the presence of the propionamidoxime group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
86346-56-7 |
|---|---|
Formule moléculaire |
C12H15Cl2N3O2 |
Poids moléculaire |
304.17 g/mol |
Nom IUPAC |
N'-hydroxy-2-isoquinolin-5-yloxypropanimidamide;dihydrochloride |
InChI |
InChI=1S/C12H13N3O2.2ClH/c1-8(12(13)15-16)17-11-4-2-3-9-7-14-6-5-10(9)11;;/h2-8,16H,1H3,(H2,13,15);2*1H |
Clé InChI |
AWLISNFTAYDPMY-UHFFFAOYSA-N |
SMILES isomérique |
CC(/C(=N\O)/N)OC1=CC=CC2=C1C=CN=C2.Cl.Cl |
SMILES canonique |
CC(C(=NO)N)OC1=CC=CC2=C1C=CN=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



